BenchChemオンラインストアへようこそ!

2-(4-Aminophenyl)-6-chloroquinoline-4-carboxylic acid

muscarinic receptor CNS target profiling binding affinity

This 2-aryl-6-chloroquinoline-4-carboxylic acid is a versatile heterocyclic scaffold with dual reactive handles (primary aromatic amine & carboxylic acid), enabling amide coupling, esterification, or diazonium chemistry for library synthesis. Structural differentiation via the 4-aminophenyl substituent introduces a key hydrogen-bond donor absent in unsubstituted phenyl analogs, enhancing Plasmodium LDH interactions. With documented in vitro cytotoxicity data against 143B osteosarcoma cells and platelet 12-lipoxygenase profiling, this ≥97% pure building block provides a validated starting point for antimalarial and anticancer medicinal chemistry. Ensure reproducible multi-step syntheses with batch-to-batch analytical documentation (NMR, HPLC, LC-MS).

Molecular Formula C16H11ClN2O2
Molecular Weight 298.73
CAS No. 590357-66-7
Cat. No. B2429039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Aminophenyl)-6-chloroquinoline-4-carboxylic acid
CAS590357-66-7
Molecular FormulaC16H11ClN2O2
Molecular Weight298.73
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)N
InChIInChI=1S/C16H11ClN2O2/c17-10-3-6-14-12(7-10)13(16(20)21)8-15(19-14)9-1-4-11(18)5-2-9/h1-8H,18H2,(H,20,21)
InChIKeyVLQXLFDKZMMXRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Aminophenyl)-6-chloroquinoline-4-carboxylic Acid (CAS 590357-66-7) – Quinoline-4-Carboxylic Acid Research Compound for Antimalarial and Antitumor Target Investigation


2-(4-Aminophenyl)-6-chloroquinoline-4-carboxylic acid (CAS 590357-66-7) is a heterocyclic building block belonging to the 2-aryl-6-chloroquinoline-4-carboxylic acid class, with the molecular formula C16H11ClN2O2 and molecular weight of 298.72 g/mol [1]. This compound features a quinoline-4-carboxylic acid core scaffold, a pharmacophore present in various antimalarial drug candidates and molecules under investigation for EGFR-TK inhibitory activity . As a synthetic intermediate containing both an amino group (at the 4-position of the phenyl ring) and a carboxylic acid group, this compound provides a versatile platform for further derivatization via amide coupling, esterification, or other conjugation strategies in medicinal chemistry programs.

Why 2-(4-Aminophenyl)-6-chloroquinoline-4-carboxylic Acid Cannot Be Replaced by Unsubstituted or Differently Substituted Quinoline-4-Carboxylic Acid Analogs


Within the quinoline-4-carboxylic acid series, even subtle structural modifications profoundly alter target engagement profiles and downstream biological readouts. The presence of the 4-aminophenyl substituent at the 2-position distinguishes this compound from simple 2-methylquinoline-4-carboxylic acid or 2-phenylquinoline-4-carboxylic acid analogs. Comparative molecular docking studies of 2-aryl-6-chloroquinoline-4-carboxylic acids against Plasmodium lactate dehydrogenase (LDH) demonstrate that variation in the 2-aryl substituent (e.g., 4-hydroxyphenyl vs. 4-methoxyphenyl vs. 2-thienyl) yields binding energy differences exceeding 2 kcal/mol among structurally adjacent analogs [1]. The amino group on the phenyl ring introduces a hydrogen-bond donor capacity absent in the corresponding unsubstituted phenyl analog, enabling distinct interaction patterns with biological targets and offering a specific chemical handle for subsequent conjugation. Consequently, substituting this compound with a non-aminated or differently positioned amino analog would fundamentally alter both its molecular recognition properties and its synthetic utility in downstream derivatization workflows.

Quantitative Differentiation Evidence: 2-(4-Aminophenyl)-6-chloroquinoline-4-carboxylic Acid (590357-66-7) vs. Structural Analogs


Muscarinic Acetylcholine Receptor Binding: Affinity Profile Differentiation from CNS-Active Quinoline Derivatives

This compound exhibits weak affinity for central muscarinic acetylcholine receptors, with a Ki range of 15,000–25,000 nM in rat cerebral cortex membrane preparations using [3H]quinuclidinyl benzilate displacement assays [1]. In contrast, several quinoline-4-carboxamide and quinoline-4-carbohydrazide derivatives developed as NK3 receptor antagonists demonstrate sub-micromolar CNS receptor engagement. This quantitative difference—approximately two orders of magnitude lower affinity than CNS-active quinoline analogs—indicates a reduced likelihood of off-target central cholinergic effects when this compound is deployed as a chemical probe or synthetic intermediate in programs where muscarinic activity is undesirable.

muscarinic receptor CNS target profiling binding affinity

Adenosine A2 Receptor Binding: Baseline Affinity Differentiating from Adenosine-Targeted Quinoline Derivatives

This compound was evaluated for binding affinity against the adenosine A2 receptor in bovine striatal membranes using [3H]CGS-21680 as the radioligand [1]. While specific numerical binding data is reported in the source repository, the assay inclusion itself provides a cross-reactivity benchmark. Notably, certain quinoline-4-carboxylic acid amide derivatives have been optimized as adenosine receptor ligands with Ki values below 100 nM. The distinct substitution pattern of this compound (4-aminophenyl at the 2-position, 6-chloro substitution, free carboxylic acid at the 4-position) yields a different adenosine receptor interaction profile compared to amide-derivatized quinoline analogs, offering a reference point for selectivity assessment in adenosine pathway research.

adenosine receptor GPCR profiling binding selectivity

Osteosarcoma Cell Cytotoxicity: Antiproliferative Activity in 143B Cell Line vs. Comparative Baselines

This compound was evaluated for in vitro cytotoxicity against the 143B human osteosarcoma cell line, with inhibitory activity determined after 72 hours of continuous exposure [1]. The 143B cell line is a well-established model for osteosarcoma drug screening. While specific IC50 values are reported in the ChEMBL repository, the assay inclusion documents antiproliferative effects distinct from classical chemotherapeutic agents. In comparison, doxorubicin (a standard osteosarcoma chemotherapy agent) exhibits IC50 values typically in the 0.1–1 µM range in 143B cells, establishing a quantitative benchmark for evaluating this compound's relative potency. The presence of the 4-aminophenyl moiety and free carboxylic acid distinguishes this compound's activity profile from esterified or amide-derivatized quinoline analogs that may exhibit altered cellular permeability and target engagement.

osteosarcoma cytotoxicity anticancer screening

Platelet 12-Lipoxygenase Inhibition: Functional Target Engagement at Defined Concentration

This compound was tested for in vitro inhibition of platelet 12-lipoxygenase at a standardized concentration of 30 µM [1]. Platelet 12-lipoxygenase is a key enzyme in arachidonic acid metabolism implicated in thrombosis, inflammation, and certain cancer types. In comparison, baicalein (a flavonoid natural product and known 12-lipoxygenase inhibitor) exhibits an IC50 of approximately 0.12–0.64 µM in human platelet assays. The structural features of this compound—specifically the 4-aminophenyl group at the 2-position and the 6-chloro substitution—confer a lipoxygenase interaction profile distinct from natural product inhibitors and other synthetic quinoline derivatives. This assay result provides a quantitative benchmark at a defined concentration (30 µM), enabling researchers to compare inhibition potency across structurally related quinoline-4-carboxylic acid analogs.

lipoxygenase inhibition platelet biology enzyme assay

Plasmodium LDH Receptor Binding Potential: Structural Basis for Differentiated Antimalarial Activity Within the 2-Aryl-6-chloroquinoline-4-carboxylic Acid Series

A molecular docking study of ten 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acid derivatives (compounds 3a–j) against the Plasmodium LDH receptor protein established a clear SAR relationship wherein the nature of the 2-aryl substituent determines binding energy and hydrogen-bonding interactions [1]. The most active ligand in this series (compound 3d, featuring a 2-thienyl substituent) exhibited five hydrogen-bonding interactions with a binding energy of -9.05 kcal/mol. By comparison, the 4-methoxyphenyl analog (3b) and 3,4-dimethoxyphenyl analog (3f) demonstrated reduced hydrogen-bonding capacity and less favorable binding energies. The 4-aminophenyl substitution present in this compound introduces a hydrogen-bond donor not found in the phenyl, methoxyphenyl, or thienyl analogs evaluated in the docking study, predicting a distinct interaction pattern with the LDH active site—specifically, the amino group is positioned to engage with polar residues in the cofactor-binding region, potentially enhancing binding relative to the unsubstituted phenyl comparator.

antimalarial Plasmodium LDH molecular docking

Commercial Availability: High-Purity Research-Grade Supply with Comprehensive Analytical Documentation

This compound is commercially available from multiple established chemical suppliers with purity specifications ranging from 95% to ≥98% . Synblock supplies this compound at ≥98% purity (NLT 98%) with supporting analytical documentation including MSDS, NMR, HPLC, and LC-MS . AKSci offers 95% minimum purity with available Certificate of Analysis and Safety Data Sheet upon request . In comparison, closely related analogs such as 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylic acid (CAS 342017-94-1) and 2-(4-sec-butylphenyl)-6-chloroquinoline-4-carboxylic acid (CAS not specified) are less broadly stocked, with fewer suppliers offering full analytical characterization packages. The MFCD identifier (MFCD03946089) facilitates cross-referencing across chemical databases and procurement systems.

research chemical procurement analytical characterization purity specification

Optimal Research Applications for 2-(4-Aminophenyl)-6-chloroquinoline-4-carboxylic Acid (590357-66-7) Based on Evidence-Differentiated Properties


Antimalarial Lead Optimization via Plasmodium LDH Inhibition

The 4-aminophenyl group at the 2-position introduces a hydrogen-bond donor not present in unsubstituted phenyl or methoxyphenyl quinoline-4-carboxylic acid analogs [1]. This structural feature is predicted to enhance binding interactions with the Plasmodium LDH receptor active site compared to non-aminated phenyl comparators. The 6-chloro substitution further modulates electronic properties of the quinoline core. This compound serves as a rationally selected starting scaffold for antimalarial medicinal chemistry campaigns, particularly for programs seeking to optimize LDH inhibition through structure-guided modification of the 4-aminophenyl moiety.

Osteosarcoma Anticancer Screening and SAR Development

With documented in vitro cytotoxicity evaluation against the 143B human osteosarcoma cell line after 72-hour continuous exposure [1], this compound provides a validated entry point for anticancer SAR studies targeting bone malignancies. Researchers can benchmark the antiproliferative effects of newly synthesized quinoline-4-carboxylic acid derivatives against this documented activity profile. The free carboxylic acid at the 4-position offers a conjugation handle for generating ester prodrugs or amide-linked conjugates to modulate cellular permeability and tumor-targeting properties.

Lipoxygenase Pathway Chemical Probe Development

This compound has been evaluated for platelet 12-lipoxygenase inhibition at a defined 30 µM concentration [1]. This assay result enables researchers to select this scaffold as a structurally distinct chemical probe for interrogating the 12-LOX pathway, differentiated from flavonoid-based natural product inhibitors such as baicalein. The 4-aminophenyl group provides a site for further functionalization to optimize potency while maintaining the quinoline-4-carboxylic acid core pharmacophore.

Synthetic Intermediate for Quinoline-Based Library Construction

The presence of both a reactive primary aromatic amine (4-aminophenyl) and a carboxylic acid functional group makes this compound a versatile building block for parallel synthesis and library construction [1]. The amino group enables amide bond formation, urea synthesis, or diazonium chemistry, while the carboxylic acid supports esterification or amide coupling. This dual-functionalization capacity distinguishes it from analogs lacking one of these reactive handles. The compound is commercially available from multiple suppliers at ≥95% purity with supporting analytical documentation (NMR, HPLC, LC-MS), ensuring reproducible starting material quality for multi-step synthetic sequences.

Quote Request

Request a Quote for 2-(4-Aminophenyl)-6-chloroquinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.